molecular formula C5H5ClN2O3 B13034845 Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13034845
M. Wt: 176.56 g/mol
InChI Key: RRGLNAWEKZILIN-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Property Value
Molecular formula C₅H₅ClN₂O₃
Molecular weight 176.56 g/mol
CAS Registry Number 1393552-64-1

The compound’s SMILES notation is CCOC(=O)C1=NOC(Cl)=N1 , which encodes the connectivity of the oxadiazole ring, chlorine, and ethyl ester groups.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound is not explicitly available in the provided sources, X-ray crystallography remains the gold standard for determining atomic-level geometries of such heterocycles. For analogous 1,2,4-oxadiazoles, planar ring structures with bond angles near 120° are typical due to sp² hybridization at the ring atoms. The chlorine atom’s electronegativity likely induces slight distortion in the ring’s electron density, affecting bond lengths and angles.

Expected Geometric Features :

  • Bond lengths : N–O (~1.36 Å), N–C (~1.30 Å), and C–Cl (~1.73 Å).
  • Dihedral angles : Near 0° for the oxadiazole ring, ensuring planarity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) of the compound would exhibit signals for the ethyl group:

  • A triplet at δ 1.3–1.5 ppm for the methyl (CH₃) protons.
  • A quartet at δ 4.2–4.4 ppm for the methylene (CH₂) protons adjacent to the ester oxygen.

Carbon-13 NMR (¹³C NMR) would reveal:

  • A carbonyl signal at δ 160–165 ppm for the ester group.
  • Ring carbons at δ 150–160 ppm (C-3 and C-5) and δ 95–105 ppm (C-2 and C-4).

Infrared (IR) and Raman Spectroscopy

Key IR absorption bands include:

  • C=O stretch : Strong band near 1740 cm⁻¹ from the ester carbonyl.
  • C–O–C stretch : Peaks at 1250–1100 cm⁻¹ for the ester linkage.
  • C–Cl stretch : Medium-intensity band near 750 cm⁻¹ .

Raman spectroscopy would complement IR data, highlighting ring vibrations such as symmetric stretching modes of the oxadiazole core near 1450 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry would yield:

  • Molecular ion peak : m/z 176 (M⁺), with a characteristic isotopic pattern due to chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio).
  • Major fragments :
    • m/z 148 (M⁺ – CO),
    • m/z 103 (loss of Cl and ethyl group).

Properties

IUPAC Name

ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGLNAWEKZILIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl chloroformate with an amidoxime derivative. The reaction is carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate has the chemical formula C₅H₅ClN₂O₃ and a molecular weight of 190.58 g/mol. Its structure features a five-membered ring containing two nitrogen atoms and three carbon atoms, which contributes to its reactivity and potential applications in diverse chemical environments .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Properties

The compound has been investigated for its anticancer potential. Recent studies highlight that oxadiazole derivatives can enhance the antiproliferative activity against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • Results : Some derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as novel therapeutic agents .

Neuroprotective Effects

Oxadiazoles, including this compound, have been noted for their neuroprotective properties. They may serve as bioisosteres for known neuroprotective agents, potentially leading to new treatments for neurodegenerative diseases .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:

  • Synthesis of Other Compounds : It can be used to synthesize more complex molecules by reacting with different nucleophiles or electrophiles.
Reaction TypeExampleOutcome
Nucleophilic SubstitutionReaction with aminesFormation of amide derivatives
Cyclization ReactionsReaction with aldehydesFormation of fused heterocycles

Bioisosterism in Drug Design

The concept of bioisosterism is crucial in drug design, where compounds are modified to improve efficacy and reduce toxicity. This compound serves as a bioisostere for carboxylic acids and amides due to its structural similarities. This property is leveraged to develop new drug candidates with enhanced pharmacological profiles .

Case Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives based on this compound against various cancer cell lines. The most potent compounds exhibited IC50 values ranging from 0.19 µM to 0.48 µM against MCF-7 and HCT-116 cell lines . The introduction of electron-withdrawing groups significantly improved the biological activity.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound derivatives. The results showed substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at Position 5

The following compounds share the 1,2,4-oxadiazole core but differ in substituents at position 5, significantly altering their properties:

Compound Name CAS Number Substituent (Position 5) Molecular Weight (g/mol) Key Applications/Hazards References
Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate Not provided Chlorine 189.58 Intermediate in organic synthesis; inferred reactivity
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Not provided Phenyl 232.23 Drug discovery (e.g., NV930); lacks acidic moieties
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 40699-38-5 Methyl 156.14 High purity reagent; H302 (harmful if swallowed)
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate 1009620-97-6 Chloromethyl 204.60 Versatile intermediate; reactive chloromethyl group
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate 158154-63-3 tert-Butyl 212.23 Bulky substituent; impacts lipophilicity

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) enhances electrophilicity compared to methyl (electron-donating) or phenyl (π-π interactions) groups .
  • Reactivity : The chloromethyl group in Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate enables nucleophilic substitution, making it valuable for further derivatization .
  • Safety : Methyl and chloro derivatives share hazards like skin/eye irritation (H315, H319), but chloromethyl variants may pose additional risks due to higher reactivity .
Positional Isomers and Heterocyclic Variants
  • Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: Not provided): Chlorophenyl group at position 3 instead of 5. This positional isomer may exhibit distinct electronic and steric effects, influencing binding in drug design .
  • Ethyl 5-chloro-1,2-oxazole-3-carboxylate (CAS: 343566-56-3): A 1,2-oxazole derivative (vs. 1,2,4-oxadiazole).

Biological Activity

Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its molecular formula is C6H6ClN3O3C_6H_6ClN_3O_3 with a molecular weight of approximately 190.58 g/mol. The presence of the chloromethyl group and ethyl ester functional group enhances its chemical reactivity and biological activity across various fields, including medicinal chemistry and agricultural applications.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Antimicrobial Activity : Studies suggest that compounds similar to this compound disrupt bacterial virulence pathways. These include interference with the two-component regulation system, flagellar assembly, bacterial secretion systems, quorum sensing, ABC transporters, and bacterial chemotaxis .
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that certain derivatives significantly inhibited the growth of breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Effect Reference
AntimicrobialActive against Candida albicans, Staphylococcus aureus, and Bacillus subtilis
AnticancerInhibitory effects on MCF-7 and PANC-1 cell lines
Anti-inflammatoryPotential to modulate inflammatory pathways
AntiparasiticExhibits activity against certain parasitic infections

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of ethyl 5-chloro-1,2,4-oxadiazole derivatives using the agar well diffusion method. The results indicated significant inhibition zones against pathogenic strains such as Candida albicans, outperforming standard antibiotics like metronidazole and streptomycin .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that ethyl 5-chloro-1,2,4-oxadiazole derivatives exhibited IC50 values ranging from 29 nM to 78 nM against various cancer cell lines. These compounds were shown to induce apoptosis via p53 activation and caspase cleavage in MCF-7 cells .

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